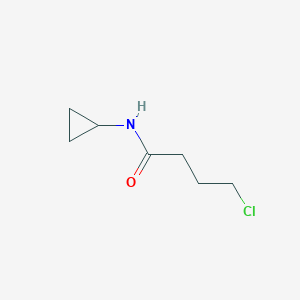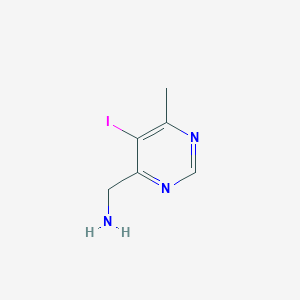
4-Iodophenyl 3,4,5-trifluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Iodophenyl 3,4,5-trifluorobenzoate is an organic compound with the molecular formula C13H6F3IO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and fluorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodophenyl 3,4,5-trifluorobenzoate typically involves the esterification of 4-iodophenol with 3,4,5-trifluorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
4-Iodophenyl 3,4,5-trifluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other nucleophiles through substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a new carbon group.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide (NaI) and potassium fluoride (KF) are commonly used.
Coupling Reactions: Palladium catalysts and boron reagents such as phenylboronic acid are used.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds where the phenyl ring is coupled with another aromatic ring.
Wissenschaftliche Forschungsanwendungen
4-Iodophenyl 3,4,5-trifluorobenzoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Iodophenyl 3,4,5-trifluorobenzoate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4-Trifluorobenzoic Acid: A similar compound with three fluorine atoms on the benzene ring but without the iodine substituent.
4-Iodophenol: A compound with an iodine atom on the phenyl ring but without the trifluorobenzoate ester group.
Uniqueness
4-Iodophenyl 3,4,5-trifluorobenzoate is unique due to the presence of both iodine and trifluorobenzoate groups, which confer distinct chemical properties such as high reactivity in substitution and coupling reactions. Its structure allows for versatile applications in various fields of research and industry .
Eigenschaften
Molekularformel |
C13H6F3IO2 |
|---|---|
Molekulargewicht |
378.08 g/mol |
IUPAC-Name |
(4-iodophenyl) 3,4,5-trifluorobenzoate |
InChI |
InChI=1S/C13H6F3IO2/c14-10-5-7(6-11(15)12(10)16)13(18)19-9-3-1-8(17)2-4-9/h1-6H |
InChI-Schlüssel |
FFSPMKHPLGWJGQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OC(=O)C2=CC(=C(C(=C2)F)F)F)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2,3a-trimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B12844830.png)
![(R)-3-(1-(tert-Butoxycarbonyl)-1H-pyrazolo[3,4-b]pyridin-5-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid](/img/structure/B12844831.png)




![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]ethyl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B12844875.png)

